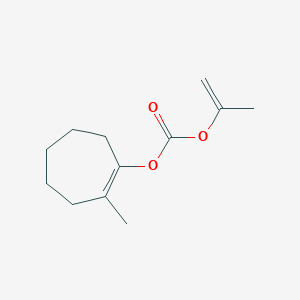
2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate is a chemical compound with a unique structure that combines a cycloheptene ring with a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate typically involves the reaction of 2-Methylcyclohept-1-en-1-ol with prop-1-en-2-yl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate involves the interaction of the carbonate ester group with various molecular targets. The carbonate group can undergo hydrolysis to release alcohol and carbon dioxide, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but with a cyclohexene ring instead of a cycloheptene ring.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Contains a ketone group instead of a carbonate ester.
Uniqueness
2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate is unique due to its combination of a cycloheptene ring and a carbonate ester group. This structure imparts specific chemical properties that can be advantageous in certain applications, such as increased reactivity and stability under certain conditions.
Propiedades
Número CAS |
812639-05-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2-methylcyclohepten-1-yl) prop-1-en-2-yl carbonate |
InChI |
InChI=1S/C12H18O3/c1-9(2)14-12(13)15-11-8-6-4-5-7-10(11)3/h1,4-8H2,2-3H3 |
Clave InChI |
KSTFSGBOAWJMMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCCC1)OC(=O)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


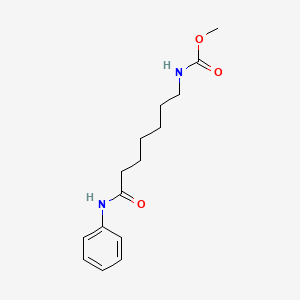
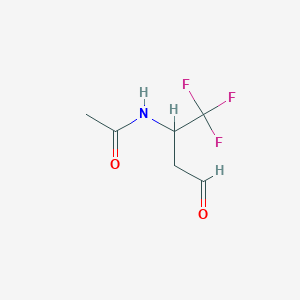

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
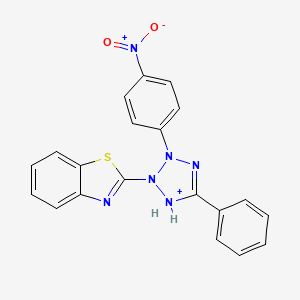
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
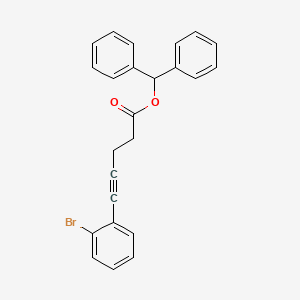

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
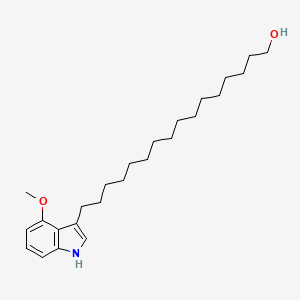
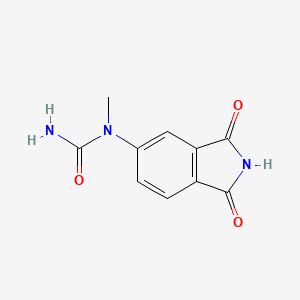
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
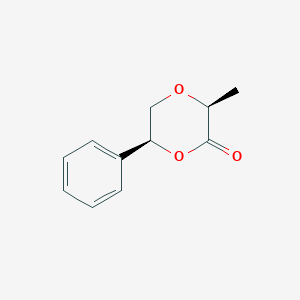
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
